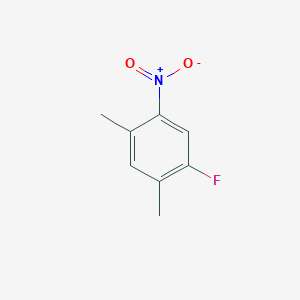

1-Fluoro-2,4-dimethyl-5-nitrobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-fluoro-2,4-dimethyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-3-6(2)8(10(11)12)4-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXPEFPOIQDRJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308707 | |

| Record name | 1-fluoro-2,4-dimethyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345-22-2 | |

| Record name | 345-22-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-fluoro-2,4-dimethyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Safe Handling and Disposal of 1-Fluoro-2,4-dimethyl-5-nitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Fluoro-2,4-dimethyl-5-nitrobenzene (CAS No. 345-22-2) is readily available in public databases. This guide has been meticulously compiled by synthesizing data from structurally analogous compounds, including various fluoronitrobenzenes and dimethylnitrobenzenes, alongside established toxicological principles for nitroaromatic and organofluorine compounds. The recommendations herein are based on a conservative assessment of the potential hazards and represent best practices for handling a substance of unknown comprehensive toxicity.[1] Always perform a risk assessment specific to your experimental conditions and consult with your institution's Environmental Health and Safety (EHS) department.

Section 1: Understanding the Compound-A Proactive Hazard Assessment

1-Fluoro-2,4-dimethyl-5-nitrobenzene is a substituted aromatic compound. Its structure, featuring a nitro group, a fluorine atom, and two methyl groups on a benzene ring, suggests a complex hazard profile. The nitroaromatic functionality is a well-known toxophore, often associated with systemic toxicity, particularly affecting the blood.[1] The presence of a fluorine atom introduces the potential for the release of hazardous decomposition products, such as hydrogen fluoride, upon combustion.[2]

The primary route of toxicity for nitroaromatic compounds involves the reduction of the nitro group within the body. This metabolic process can lead to the formation of reactive intermediates that are responsible for the compound's toxic effects.[3]

Section 2: Extrapolated Hazard Profile and GHS Classification

Based on analogous compounds, 1-Fluoro-2,4-dimethyl-5-nitrobenzene should be treated as a hazardous substance. The primary concerns are acute toxicity through multiple routes of exposure, potential for organ damage through prolonged or repeated exposure, and irritation to the skin and eyes.[4]

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |

This classification is extrapolated from data on similar compounds and should be used as a guideline for risk assessment.

Section 3: Causality of Health Hazards-The Science Behind the Warnings

The toxicity of nitroaromatic compounds is multifaceted. A primary mechanism of concern is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen.[1] This can lead to cyanosis, a bluish discoloration of the skin, and in severe cases, can be fatal.[4] Symptoms of exposure may be delayed for 2 to 4 hours.[5]

Chronic exposure to nitroaromatic compounds can lead to damage to organs such as the liver, kidneys, and spleen.[1][5] The continuous metabolic activation of the nitro group can generate oxidative stress and adducts with cellular macromolecules, contributing to long-term organ damage. Furthermore, many nitroaromatic compounds are investigated for mutagenic and carcinogenic properties, making minimization of exposure a critical goal.[1]

Section 4: Engineering Controls and Personal Protective Equipment (PPE)-A Self-Validating System of Protection

A multi-layered approach to exposure control is essential.

4.1 Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of 1-Fluoro-2,4-dimethyl-5-nitrobenzene, especially when in powdered form or when heating, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

-

Ventilated Enclosures: For weighing solid/powdered forms, a ventilated balance enclosure should be used to contain any airborne particles.[6]

-

Proximity to Safety Equipment: Workstations must be in close proximity to an emergency eyewash station and a safety shower.

4.2 Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is crucial and should be based on a thorough risk assessment of the specific procedures being performed.

Table 2: Recommended Personal Protective Equipment

| Body Part | PPE Recommendation | Rationale and Best Practices |

| Hands | Nitrile or neoprene gloves (double gloving recommended) | Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently and immediately after known contact with the compound. Do not reuse disposable gloves. |

| Eyes/Face | Chemical safety goggles and a face shield | Goggles provide a seal around the eyes to protect from splashes and dust. A face shield offers an additional layer of protection for the entire face. |

| Body | Chemical-resistant lab coat | A fully buttoned lab coat made of a low-permeability material should be worn. Consider a chemical-resistant apron for tasks with a higher risk of splashes. |

| Respiratory | Use within a fume hood is the primary control. | If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. This requires a formal respiratory protection program. |

Section 5: Safe Handling and Storage Protocols

Adherence to strict protocols is non-negotiable when working with this class of compounds.

5.1 Handling:

-

Avoid Dust Formation: This compound is likely a solid. Handle it carefully to avoid generating dust. If possible, use pre-made solutions instead of handling the powder directly.[6]

-

Grounding: Ground all equipment when transferring large quantities of the powder to prevent static discharge, which could be an ignition source.[5]

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

-

Designated Area: All work with 1-Fluoro-2,4-dimethyl-5-nitrobenzene should be conducted in a designated area to prevent cross-contamination.[6]

5.2 Storage:

-

Container: Keep the container tightly closed and clearly labeled.

-

Location: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[5]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[2]

Section 6: Emergency Procedures-Preparedness and Response

Accidents can happen, and a well-rehearsed emergency plan is critical.

6.1 Spills:

-

Evacuation: Immediately evacuate the area and alert others.

-

Ventilation: Ensure the area is well-ventilated, if safe to do so.

-

Containment (for trained personnel only): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). For powdered spills, gently dampen the material with a compatible liquid like water before sweeping to prevent dust generation.[7]

-

Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontamination: Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for hazardous waste disposal.

6.2 Fire:

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, or foam. Do not use a direct water jet, as it may scatter the material.

-

Hazardous Combustion Products: Be aware that combustion may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[2]

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus and full protective gear.

6.3 Exposure:

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (use a pocket mask with a one-way valve to avoid direct contact).[8] Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Section 7: Disposal-Environmental Responsibility

All waste containing 1-Fluoro-2,4-dimethyl-5-nitrobenzene must be treated as hazardous waste.

-

Waste Collection: Collect all waste, including contaminated PPE and cleaning materials, in clearly labeled, sealed containers.[10]

-

Segregation: Do not mix this waste with other waste streams, particularly non-halogenated solvents, to avoid complicating the disposal process.[11]

-

Disposal Method: The preferred method of disposal is high-temperature incineration in a licensed hazardous waste facility equipped with an afterburner and scrubber to handle the halogenated and nitroaromatic components.[2][12]

-

Regulatory Compliance: All disposal activities must be in strict accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidance.

Section 8: Visualized Workflows

Diagram 1: Safe Handling Workflow

Caption: A logical progression for the safe handling of 1-Fluoro-2,4-dimethyl-5-nitrobenzene.

Diagram 2: Emergency Spill Response

Caption: Step-by-step procedure for responding to a spill of 1-Fluoro-2,4-dimethyl-5-nitrobenzene.

References

-

UNECE. (n.d.). ANNEX 3 CODIFICATION OF HAZARD STATEMENTS, CODIFICATION AND USE OF PRECAUTIONARY STATEMENTS, CODIFICATION OF HAZARD PICTOGRAMS A. Retrieved from unece.org. [Link]

-

GHS. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from ghs.com. [Link]

-

Wikipedia. (n.d.). GHS hazard statements. Retrieved from en.wikipedia.org. [Link]

-

ChemSafetyPro. (2016, January 6). GHS Hazard Statement List. Retrieved from chemsafetypro.com. [Link]

-

Vastani. (n.d.). Material Safety Data Sheet Nitrobenzene. Retrieved from vastanigroup.com. [Link]

-

Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from app.croneri.co.uk. [Link]

-

PubMed. (n.d.). Biological remediation of explosives and related nitroaromatic compounds. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

-

PubChem. (n.d.). 2,6-Dimethylnitrobenzene. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from dedietrich.com. [Link]

-

ResearchGate. (2024, March 13). Biological Treatment of Nitroaromatics in Wastewater. Retrieved from researchgate.net. [Link]

-

AIChE. (n.d.). Guidelines for Safe Handling of Powders and Bulk Solids. Retrieved from aiche.org. [Link]

-

EPA NEPS. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from nepis.epa.gov. [Link]

-

US EPA. (n.d.). Robust Summaries & Test Plan: 1,2-dimethyl-4-nitrobenzene. Retrieved from opas.epa.gov. [Link]

-

Stockholm Convention. (n.d.). Waste incinerators - Toolkit. Retrieved from toolkit.pops.int. [Link]

-

Nitrosamine Exchange. (2022, June 9). Best practice to decontaminate work area of Nitrosamines. Retrieved from nitrosamine.exchange. [Link]

-

PubChem. (n.d.). 1,2-Dimethyl-3-nitrobenzene. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from hazardouswasteexperts.com. [Link]

-

DEKRA. (2022, August 23). Overlooked Powder-Handling Hazards Impacting Transportation. Retrieved from dekra.us. [Link]

-

CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from cswab.org. [Link]

-

Cambridge University Press. (2009, October 28). Bioremediation of nitroaromatic compounds (Chapter 6). Retrieved from cambridge.org. [Link]

-

Environmental Health and Safety. (n.d.). Hazardous Waste Reduction. Retrieved from . [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from atsdr.cdc.gov. [Link]

-

Stanford University. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. Retrieved from web.stanford.edu. [Link]

Sources

- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 2. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. 1,2-Dimethyl-3-nitrobenzene | C8H9NO2 | CID 6739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GHS Hazard Statements - List, Codes & Implementation | BradyID.com [bradyid.com]

- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 7. tmi.utexas.edu [tmi.utexas.edu]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. chem-space.com [chem-space.com]

- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]

- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 12. toolkit.pops.int [toolkit.pops.int]

Methodological & Application

Application Note: Synthesis of a Potent Kinase Inhibitor Scaffold via Nucleophilic Aromatic Substitution Using 1-Fluoro-2,4-dimethyl-5-nitrobenzene

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A key strategy in the design of these inhibitors is the creation of molecular scaffolds that can effectively compete with ATP for binding to the kinase active site.

This application note provides a detailed protocol for the synthesis of a versatile kinase inhibitor scaffold, N-(2,4-dimethyl-5-nitrophenyl)-pyrimidin-2-amine, utilizing 1-fluoro-2,4-dimethyl-5-nitrobenzene as a key building block. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely employed method in medicinal chemistry for the formation of carbon-nitrogen bonds.

The 2,4-dimethyl-5-nitrophenyl moiety is a valuable pharmacophore in kinase inhibitor design. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic attack, facilitating the displacement of the fluorine atom. Furthermore, the nitro group can be subsequently reduced to an amine, providing a handle for further functionalization and optimization of the inhibitor's potency and selectivity. This synthetic route offers a reliable and scalable method for researchers and drug development professionals to access a key intermediate for the generation of novel kinase inhibitors.

Reaction Mechanism and Scientific Rationale

The cornerstone of this protocol is the nucleophilic aromatic substitution (SNAr) reaction. This reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile, in this case, the exocyclic amine of 2-aminopyrimidine, on the carbon atom bearing the fluorine atom. This attack is regioselective, targeting the carbon atom most activated by the electron-withdrawing nitro group. This step leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group, which stabilizes the intermediate and lowers the activation energy of this step.

-

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group. This step is typically fast and irreversible.

The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial as it can solvate the cationic species without strongly solvating the anionic nucleophile, thus enhancing its reactivity. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is essential to neutralize the hydrofluoric acid (HF) that is formed as a byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic.

Experimental Workflow

The overall workflow for the synthesis of the N-(2,4-dimethyl-5-nitrophenyl)-pyrimidin-2-amine scaffold is depicted below.

Caption: Overall experimental workflow for the synthesis of the kinase inhibitor scaffold.

Detailed Experimental Protocol

This protocol describes the synthesis of N-(2,4-dimethyl-5-nitrophenyl)-pyrimidin-2-amine.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume | Purity | Supplier |

| 1-Fluoro-2,4-dimethyl-5-nitrobenzene | 169.16 | 1.0 | 169.2 mg | 95% | |

| 2-Aminopyrimidine | 95.10 | 1.2 | 114.1 mg | 98% | Sigma-Aldrich |

| Diisopropylethylamine (DIPEA) | 129.24 | 2.0 | 0.35 mL | 99% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 5 mL | 99.8% | Sigma-Aldrich |

| Ethyl acetate (EtOAc) | 88.11 | - | As needed | HPLC grade | Fisher Scientific |

| Hexanes | - | - | As needed | HPLC grade | Fisher Scientific |

| Saturated aqueous sodium bicarbonate | - | - | As needed | - | - |

| Brine | - | - | As needed | - | - |

| Anhydrous sodium sulfate | 142.04 | - | As needed | - | Fisher Scientific |

Procedure:

-

To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-2,4-dimethyl-5-nitrobenzene (169.2 mg, 1.0 mmol, 1.0 eq).

-

Add 2-aminopyrimidine (114.1 mg, 1.2 mmol, 1.2 eq).

-

Via syringe, add anhydrous N,N-dimethylformamide (5 mL).

-

Add diisopropylethylamine (DIPEA) (0.35 mL, 2.0 mmol, 2.0 eq).

-

Stir the reaction mixture at room temperature for 5 minutes to ensure all solids are dissolved.

-

Heat the reaction mixture to 100 °C and maintain this temperature with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete (consumption of the starting 1-fluoro-2,4-dimethyl-5-nitrobenzene), cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of saturated aqueous sodium bicarbonate solution.

-

Shake the funnel vigorously and allow the layers to separate.

-

Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

A gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) is typically effective for eluting the desired product.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-(2,4-dimethyl-5-nitrophenyl)-pyrimidin-2-amine as a solid.

Expected Yield and Characterization:

-

Yield: 75-85%

-

Appearance: Yellow to orange solid

-

Characterization: The structure and purity of the final compound should be confirmed by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Subsequent Transformations: Accessing Further Kinase Inhibitor Analogs

The synthesized N-(2,4-dimethyl-5-nitrophenyl)-pyrimidin-2-amine is a valuable intermediate for the generation of a library of kinase inhibitors. The nitro group can be readily reduced to an aniline, which can then be further derivatized.

Caption: Subsequent transformations of the synthesized scaffold to generate a library of kinase inhibitors.

Safety Precautions

-

1-Fluoro-2,4-dimethyl-5-nitrobenzene is an irritant.[1] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Diisopropylethylamine is a corrosive and flammable liquid. Handle with care.

-

N,N-Dimethylformamide is a potential reproductive toxin. Avoid inhalation and skin contact.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of a key kinase inhibitor scaffold, N-(2,4-dimethyl-5-nitrophenyl)-pyrimidin-2-amine, using 1-fluoro-2,4-dimethyl-5-nitrobenzene. The described SNAr reaction is a high-yielding and scalable method, making it suitable for both academic research and industrial drug discovery settings. The versatility of the 2,4-dimethyl-5-nitrophenyl moiety, particularly the potential for further functionalization of the nitro group, makes this synthetic route a valuable tool for the development of novel and potent kinase inhibitors.

References

-

Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC. [Link]

-

N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH. [Link]

-

Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. ResearchGate. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]

-

ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. PubMed. [Link]

-

Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. ResearchGate. [Link]

-

Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

-

1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. [Link]

Sources

Application Notes and Protocols for the Reduction of the Nitro Group in 1-Fluoro-2,4-dimethyl-5-nitrobenzene Derivatives

Introduction: Strategic Considerations for the Synthesis of Fluorinated Anilines

The transformation of a nitro group to an amine is a fundamental and powerful tool in organic synthesis, enabling the introduction of a versatile amino group.[1] This conversion is particularly crucial in the synthesis of fluorinated anilines, which are key intermediates in the development of pharmaceuticals, agrochemicals, and other advanced materials. The specific substrate, 1-Fluoro-2,4-dimethyl-5-nitrobenzene, presents a unique challenge: the selective reduction of the nitro group while preserving the synthetically valuable carbon-fluorine bond. Undesired defluorination is a common side reaction under harsh reductive conditions, diminishing the yield of the target 4-fluoro-2,5-dimethylaniline and complicating purification.

This technical guide provides a comprehensive overview of the primary methods for the reduction of the nitro group in 1-Fluoro-2,4-dimethyl-5-nitrobenzene derivatives. We will delve into the mechanistic underpinnings of each method, present detailed, field-proven protocols, and offer expert insights into the selection of the optimal reduction strategy based on laboratory scale, available equipment, and desired purity.

Mechanism of Nitro Group Reduction: A Stepwise Transformation

The reduction of a nitro group to an amine is a six-electron process that typically proceeds through a series of intermediates. While the exact pathway can vary depending on the reducing agent and reaction conditions, a generally accepted sequence involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine, and finally to the corresponding amine.[2]

Figure 1: Generalized pathway for the reduction of a nitroarene to an aniline, proceeding through nitroso and hydroxylamine intermediates.

Methodology Selection: A Comparative Analysis

The choice of reducing agent is paramount for a successful and selective reduction. Below is a comparative table of the most common methods, followed by detailed protocols.

| Method | Reagents | Advantages | Disadvantages | Chemoselectivity (vs. C-F bond) |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | High efficiency, clean reaction, scalable.[1][3] | Potential for defluorination with Pd/C, requires specialized equipment.[4] | Good with Raney Ni. |

| Metal/Acid Reduction | Fe/HCl or Fe/Acetic Acid | Cost-effective, robust, good functional group tolerance.[5][6] | Tedious workup to remove metal salts, potential for acidic side reactions.[7] | Excellent. |

| Stannous Chloride Reduction | SnCl₂·2H₂O in Ethanol/HCl | Mild conditions, good for sensitive substrates.[8] | Stoichiometric amounts of tin salts, workup can be challenging.[9] | Excellent. |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This method is often preferred when defluorination is a significant concern. Raney Nickel is generally less prone to cleaving aryl-halide bonds compared to Palladium on carbon.[4]

Workflow:

Figure 2: Step-by-step workflow for the catalytic hydrogenation of 1-Fluoro-2,4-dimethyl-5-nitrobenzene.

Materials:

-

1-Fluoro-2,4-dimethyl-5-nitrobenzene

-

Raney® Nickel (50% slurry in water)

-

Ethanol or Methanol

-

Hydrogen gas

-

Parr shaker or similar hydrogenation apparatus

-

Celite®

Procedure:

-

In a suitable pressure vessel, dissolve 1-Fluoro-2,4-dimethyl-5-nitrobenzene (1.0 eq) in ethanol or methanol.

-

Carefully add Raney® Nickel (approximately 5-10% by weight of the substrate) to the solution.

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture at room temperature until hydrogen uptake ceases (typically 4-8 hours).

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude 4-fluoro-2,5-dimethylaniline.

-

The crude product can be further purified by distillation under reduced pressure or recrystallization.

Protocol 2: Reduction with Iron in Acidic Media

This classical method is robust, inexpensive, and highly chemoselective for the reduction of nitro groups in the presence of halogens. The use of iron in acetic acid is a common variation.[5]

Workflow:

Figure 3: Step-by-step workflow for the reduction of 1-Fluoro-2,4-dimethyl-5-nitrobenzene using iron powder in acidic media.

Materials:

-

1-Fluoro-2,4-dimethyl-5-nitrobenzene

-

Iron powder (<100 mesh)

-

Glacial Acetic Acid

-

Ethanol

-

Sodium bicarbonate or Sodium hydroxide solution

-

Ethyl acetate or Dichloromethane

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 1-Fluoro-2,4-dimethyl-5-nitrobenzene (1.0 eq) and iron powder (3.0-5.0 eq).

-

Add a mixture of ethanol and water (e.g., 4:1 v/v) as the solvent.

-

Slowly add glacial acetic acid or a small amount of concentrated hydrochloric acid to initiate the reaction.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the excess iron and iron salts.

-

Wash the filter cake with ethanol.

-

Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.

-

Extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to afford the crude 4-fluoro-2,5-dimethylaniline.

-

Further purification can be achieved by column chromatography or distillation.

Protocol 3: Reduction with Stannous Chloride Dihydrate

This method is particularly useful for small-scale reductions and for substrates that may be sensitive to the conditions of catalytic hydrogenation or the workup of the iron/acid method.[8]

Workflow:

Figure 4: Step-by-step workflow for the reduction of 1-Fluoro-2,4-dimethyl-5-nitrobenzene using stannous chloride.

Materials:

-

1-Fluoro-2,4-dimethyl-5-nitrobenzene

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated Hydrochloric Acid (optional, for acidic conditions)

-

Sodium hydroxide solution (10-20%)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1-Fluoro-2,4-dimethyl-5-nitrobenzene (1.0 eq) in ethanol in a round-bottom flask.

-

Add stannous chloride dihydrate (3.0-5.0 eq) to the solution. For acidic conditions, a small amount of concentrated HCl can be added.

-

Heat the reaction mixture to reflux and monitor by TLC or GC-MS until the starting material is consumed (typically 1-3 hours).

-

Cool the reaction mixture to room temperature and carefully pour it into a stirred solution of 10-20% sodium hydroxide, ensuring the final pH is basic. This will precipitate tin salts.

-

Filter the mixture through Celite® to remove the tin salts, washing the filter cake with ethyl acetate.

-

Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to give the crude 4-fluoro-2,5-dimethylaniline.

-

Purify as needed by column chromatography or distillation.

Troubleshooting and Expert Insights

-

Incomplete Reaction: If the reaction stalls, consider adding more of the reducing agent or increasing the reaction temperature. For catalytic hydrogenations, ensure the catalyst is active and the system is free of catalyst poisons.

-

Defluorination: If defluorination is observed, particularly with Pd/C, switch to Raney Nickel or a metal/acid reduction method. Lowering the reaction temperature and pressure during hydrogenation can also mitigate this side reaction.

-

Workup Difficulties: The removal of metal salts, especially with iron and tin, can be challenging. Thorough washing and filtration through a thick pad of Celite® are crucial. For SnCl₂ reductions, ensuring the aqueous layer is strongly basic during workup helps to manage the precipitation of tin hydroxides.

-

Product Purity: For high-purity applications, a final purification step such as distillation under reduced pressure or column chromatography is recommended. The choice of eluent for chromatography will depend on the polarity of any impurities.

Conclusion

The reduction of the nitro group in 1-Fluoro-2,4-dimethyl-5-nitrobenzene derivatives is a critical transformation that can be achieved through several reliable methods. The choice between catalytic hydrogenation, metal/acid reduction, and stannous chloride reduction should be guided by considerations of chemoselectivity, scalability, cost, and available equipment. By following the detailed protocols and troubleshooting advice provided in this guide, researchers and drug development professionals can confidently and efficiently synthesize the desired fluorinated anilines, paving the way for further molecular exploration and the development of novel chemical entities.

References

-

Bates, D. K., & Li, K. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. The Journal of Organic Chemistry, 67(24), 8662–8665. [Link]

-

Boyall, S. L., Berman, P., Griffiths, A., & Chamberlain, T. W. (2024). Palladium Nanoparticle Deposition on Spherical Carbon Supports for Heterogeneous Catalysis in Continuous Flow. ResearchGate. [Link]

-

Gelder, E. A. (2005). The hydrogenation of nitrobenzene over metal catalysts (Doctoral dissertation, University of Glasgow). [Link]

-

Gollapalli, N. R. (n.d.). NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. IJRAR. [Link]

-

Li, J., & Zhang, Y. (2019). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 9(15), 4059–4068. [Link]

-

López-López, M., & Pinna, N. (2021). Ni Promotion by Fe: What Benefits for Catalytic Hydrogenation? Catalysts, 11(11), 1369. [Link]

-

McArdle, P., & Gilligan, K. (2017). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2017(4), M965. [Link]

-

Owsley, D. C., & Bloomfield, J. J. (2006). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Australian Journal of Chemistry, 59(11), 803. [Link]

-

Uysal, M. E., Solmaz, Ü., & Arslan, H. (2023). Ru(II) and Ru(III) complexes containing N-acylthiourea ligands: Supramolecular structures and synthons, reduction and reaction pathway of aromatic nitro compounds. Applied Organometallic Chemistry, 37(5). [Link]

-

Unnasch, R. A. (1954). The reduction of aromatic nitro compounds with anhydrous stannous chloride. New Jersey Institute of Technology. [Link]

-

Wang, Y., Rong, X., Wang, T., & Qu, J. (2019). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. ResearchGate. [Link]

-

Wikipedia contributors. (2023, December 29). Raney nickel. In Wikipedia, The Free Encyclopedia. [Link]

- W. R. Grace & Co. (1997). Raney-type catalysts for the hydrogenation of halonitroaromatic compounds (U.S. Patent No. 5,689,021). U.S.

-

Whritenour, D. C., & Parnas, B. L. (2001). An Improved Procedure for the Reduction of 2,4-Dinitrobenzaldehyde to 2,4-Diaminobenzaldehyde with Iron and Acetic Acid under Dose-Controlled Conditions. Organic Process Research & Development, 5(6), 663–665. [Link]

-

Xu, D., & Jing, H. (2010). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Organic Preparations and Procedures International, 42(4), 383–386. [Link]

-

Zakrzewska, A., Pniewska, B., & Fruzinski, A. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry, 111(1), 1–10. [Link]

-

Zhang, T., & Huang, T. (2020). Reduction of 3-Nitro-1,2,4-Triazol-5-One (NTO) by the Hematite-Aqueous Fe(II) Redox Couple. Environmental Science & Technology, 54(20), 13160–13169. [Link]

- Owsley, D. C., & Bloomfield, J. J. (1977). The Reduction of Nitroarenes with Iron/Acetic Acid. Synthesis, 1977(02), 118-120.

-

askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives. [Link]

-

Semantic Scholar. (n.d.). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Retrieved January 27, 2026, from [Link]

-

IJRAR. (n.d.). NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. [Link]

-

ResearchGate. (n.d.). -a) Nitrobenzene reduction with Pd/C catalyst and hydrogen gas to...[Link]

-

Semantic Scholar. (n.d.). The Reduction of Nitroarenes with Iron/Acetic Acid. Retrieved January 27, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Raney nickel - Wikipedia [en.wikipedia.org]

- 3. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. ijrar.org [ijrar.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic deployment of 1-Fluoro-2,4-dimethyl-5-nitrobenzene in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a well-established approach to modulate pharmacokinetic and pharmacodynamic properties. 1-Fluoro-2,4-dimethyl-5-nitrobenzene has emerged as a pivotal building block in this endeavor. Its unique substitution pattern—an activating nitro group ortho to a labile fluorine, flanked by two methyl groups—renders it a highly versatile reagent for nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of complex, bioactive molecules. This technical guide provides an in-depth exploration of the application of 1-fluoro-2,4-dimethyl-5-nitrobenzene in the synthesis of pharmacologically relevant compounds, complete with detailed experimental protocols and mechanistic insights.

The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, making the fluorine atom an excellent leaving group. The methyl groups, through their electron-donating inductive and hyperconjugative effects, subtly modulate the electronic environment of the ring and can introduce steric hindrance, influencing the regioselectivity of reactions.[1] This intricate interplay of electronic and steric effects makes 1-fluoro-2,4-dimethyl-5-nitrobenzene a reagent of choice for the synthesis of a diverse array of bioactive molecules, including kinase inhibitors and potential antibacterial agents.

Core Application: A Gateway to Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. 1-Fluoro-2,4-dimethyl-5-nitrobenzene serves as a key starting material in the synthesis of various kinase inhibitor scaffolds.

Case Study: Synthesis of a p38 MAP Kinase Inhibitor Precursor

p38 mitogen-activated protein (MAP) kinase is a critical mediator of the inflammatory response, making it an attractive target for the development of anti-inflammatory drugs. A notable class of p38 MAP kinase inhibitors features a 3,4-dihydropyrido[3,2-d]pyrimidone scaffold.[2][3] The synthesis of precursors to these inhibitors often involves the coupling of a substituted aniline with a heterocyclic core. Herein, we detail a representative synthesis of a key intermediate, 2,4-dimethyl-5-nitro-N-(pyrimidin-2-yl)aniline, leveraging the reactivity of 1-fluoro-2,4-dimethyl-5-nitrobenzene.

Experimental Protocols

Protocol 1: Synthesis of N-(2,4-dimethyl-5-nitrophenyl)pyrimidin-2-amine

This protocol details the nucleophilic aromatic substitution reaction between 1-fluoro-2,4-dimethyl-5-nitrobenzene and 2-aminopyrimidine.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 1-Fluoro-2,4-dimethyl-5-nitrobenzene | 345-22-2 | 169.15 | 1.69 g | 10 |

| 2-Aminopyrimidine | 109-12-6 | 95.10 | 1.05 g | 11 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g | 20 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | - | - |

| Brine | - | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-2,4-dimethyl-5-nitrobenzene (1.69 g, 10 mmol).

-

Dissolve the starting material in 20 mL of N,N-dimethylformamide (DMF).

-

Add 2-aminopyrimidine (1.05 g, 11 mmol) and potassium carbonate (2.76 g, 20 mmol) to the solution.

-

Heat the reaction mixture to 120 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to afford the desired product as a yellow solid.

Causality Behind Experimental Choices:

-

Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium carbonate and the intermediate Meisenheimer complex, thereby accelerating the SNAr reaction.

-

Base: Potassium carbonate is a mild base that acts as a scavenger for the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product. An excess is used to ensure complete reaction.

-

Temperature: The reaction is heated to 120 °C to provide sufficient thermal energy to overcome the activation barrier of the SNAr reaction.

-

Work-up: The aqueous work-up is necessary to remove the DMF and inorganic salts. Extraction with ethyl acetate isolates the desired product from the aqueous phase.

Protocol 2: Reduction of the Nitro Group to Synthesize 2,4-Dimethyl-N-pyrimidin-2-yl-benzene-1,5-diamine

This protocol describes the reduction of the nitro group in N-(2,4-dimethyl-5-nitrophenyl)pyrimidin-2-amine to the corresponding aniline, a key step in the synthesis of many bioactive molecules.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| N-(2,4-dimethyl-5-nitrophenyl)pyrimidin-2-amine | - | 244.26 | 2.44 g | 10 |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.65 | 11.28 g | 50 |

| Ethanol (EtOH) | 64-17-5 | 46.07 | 50 mL | - |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | - |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | - | - |

Procedure:

-

In a 250 mL round-bottom flask, suspend N-(2,4-dimethyl-5-nitrophenyl)pyrimidin-2-amine (2.44 g, 10 mmol) in 50 mL of ethanol.

-

Add tin(II) chloride dihydrate (11.28 g, 50 mmol) to the suspension.

-

Heat the mixture to reflux (approximately 78 °C) and stir for 4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an ethanol/water mixture to yield the desired diamine.

Causality Behind Experimental Choices:

-

Reducing Agent: Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro groups to anilines in the presence of other functional groups.[4]

-

Solvent: Ethanol is a good solvent for the starting material and the reagent, and its boiling point is suitable for the reaction temperature.

-

Neutralization: The reaction is performed under acidic conditions. Neutralization with sodium bicarbonate is crucial to quench the reaction and to ensure the product is in its free amine form for extraction.

Mechanistic Insights: The SNAr Reaction

The cornerstone of the utility of 1-fluoro-2,4-dimethyl-5-nitrobenzene is the nucleophilic aromatic substitution (SNAr) reaction. This reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: Generalized workflow of the SNAr reaction.

The rate of the SNAr reaction is influenced by several factors:

-

The nature of the leaving group: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.

-

The nature of the nucleophile: More nucleophilic species react faster.

-

The solvent: Polar aprotic solvents are preferred as they solvate the cation of the base but not the nucleophile, thus increasing its reactivity.

-

The electronic effects of the substituents on the aromatic ring: The presence of the strongly electron-withdrawing nitro group is crucial for stabilizing the negative charge in the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.

Visualization of the Synthetic Workflow

Caption: Synthetic pathway to a key diamine intermediate.

Application in the Synthesis of Antibacterial Agents

The versatile reactivity of 1-fluoro-2,4-dimethyl-5-nitrobenzene also extends to the synthesis of potential antibacterial agents. The fluoroquinolone class of antibiotics, for example, features a fluorinated aromatic core. While direct synthesis of quinolones from this specific starting material might not be the most common route, the substituted aniline derivatives obtained from it can serve as valuable precursors for a variety of heterocyclic systems with potential antimicrobial activity. The amino group provides a handle for further chemical transformations, allowing for the construction of diverse molecular architectures for biological screening.

Safety and Handling

1-Fluoro-2,4-dimethyl-5-nitrobenzene is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) before use.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-Fluoro-2,4-dimethyl-5-nitrobenzene is a valuable and versatile building block in the synthesis of bioactive molecules. Its unique electronic and steric properties make it an ideal substrate for SNAr reactions, providing a reliable and efficient route to a wide range of substituted anilines. These intermediates are crucial in the construction of complex molecular architectures, particularly in the development of kinase inhibitors and other potential therapeutic agents. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this reagent in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and the discovery of new medicines.

References

-

Natarajan, S. R., et al. (2003). p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. Bioorganic & Medicinal Chemistry Letters, 13(2), 273-276. [Link]

-

Natarajan, S. R., et al. (2004). SAR of 3,4-dihydropyrido[3,2-d]pyrimidone p38 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(1), 173-176. [Link]

-

PubChem. (n.d.). 1-Fluoro-2,4-dimethyl-5-nitrobenzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-Dinitroaniline. Retrieved from [Link]

- Reddy, K. L., & Sridevi, K. (2001). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Bulletin of the Korean Chemical Society, 22(11), 1269-1271.

Sources

- 1. 1-Fluoro-4,5-dimethyl-2-nitrobenzene | 915944-24-0 | Benchchem [benchchem.com]

- 2. SAR of 3,4-dihydropyrido[3,2-d]pyrimidone p38 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Application Notes and Protocols for the Scalable Synthesis of 1-Fluoro-2,4-dimethyl-5-nitrobenzene Derivatives

Introduction

1-Fluoro-2,4-dimethyl-5-nitrobenzene is a versatile building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of a fluorine atom activated by a proximate nitro group makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a wide array of functional groups, leading to a diverse library of derivatives. This guide provides a comprehensive overview of the scalable synthesis of 1-fluoro-2,4-dimethyl-5-nitrobenzene and its subsequent derivatization through SNAr reactions with various nucleophiles. The protocols and methodologies detailed herein are designed for researchers, scientists, and professionals in drug development, emphasizing scalability, efficiency, and mechanistic understanding.

Core Concepts: The Chemistry of 1-Fluoro-2,4-dimethyl-5-nitrobenzene

The synthetic utility of 1-fluoro-2,4-dimethyl-5-nitrobenzene is primarily dictated by the electronic properties of its substituents. The strong electron-withdrawing nitro group, positioned para to the fluorine atom, significantly activates the aromatic ring towards nucleophilic attack. This activation is further influenced by the two electron-donating methyl groups, which can modulate the reactivity and regioselectivity of subsequent transformations.

The primary reaction for generating derivatives from this core structure is the Nucleophilic Aromatic Substitution (SNAr) . This reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The high electronegativity of the fluorine atom makes it an excellent leaving group in this context.

Part 1: Scalable Synthesis of the Core Moiety: 1-Fluoro-2,4-dimethyl-5-nitrobenzene

The industrial and laboratory-scale synthesis of 1-fluoro-2,4-dimethyl-5-nitrobenzene can be approached through two primary strategies: the nitration of a pre-fluorinated aromatic compound or a halogen-exchange (Halex) reaction.

Electrophilic Nitration of 3,4-Dimethylfluorobenzene

This is often the most direct and cost-effective route for large-scale production. The reaction involves the treatment of 3,4-dimethylfluorobenzene with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

Causality of Experimental Choices:

-

Nitrating Agent: The combination of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the electrophilic aromatic substitution to occur.[1]

-

Temperature Control: The nitration of aromatic compounds is a highly exothermic reaction. Maintaining a low temperature (typically 0-10 °C) is crucial to prevent over-nitration and the formation of unwanted byproducts.[2]

-

Regioselectivity: The directing effects of the substituents on the aromatic ring guide the position of the incoming nitro group. The fluorine atom is an ortho, para-director, while the methyl groups are also ortho, para-directors. The combined directing effects and steric hindrance will influence the final product distribution.

Workflow for Electrophilic Nitration:

Caption: Workflow for the nitration of 3,4-dimethylfluorobenzene.

Protocol 1: Gram-Scale Synthesis of 1-Fluoro-2,4-dimethyl-5-nitrobenzene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,4-dimethylfluorobenzene (1.0 eq). Cool the flask in an ice-salt bath to 0 °C.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (3.0 eq) while maintaining the temperature below 10 °C.

-

Nitration: Prepare a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) and cool it to 0 °C. Add this nitrating mixture dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-fluoro-2,4-dimethyl-5-nitrobenzene.

Part 2: Scalable Synthesis of Derivatives via Nucleophilic Aromatic Substitution (SNAr)

The activated fluorine atom in 1-fluoro-2,4-dimethyl-5-nitrobenzene is readily displaced by a variety of nucleophiles. The following sections detail scalable protocols for the synthesis of common derivatives.

Synthesis of N-Aryl and N-Alkyl-2,4-dimethyl-5-nitroaniline Derivatives

The reaction with primary and secondary amines is a robust method for creating a diverse range of aniline derivatives. These reactions are typically carried out in a polar aprotic solvent in the presence of a base.

Causality of Experimental Choices:

-

Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent choices as they can solvate the cationic species and do not interfere with the nucleophilicity of the amine.

-

Base: A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to neutralize the hydrofluoric acid (HF) that is formed as a byproduct, driving the reaction to completion.

-

Temperature: The reaction temperature can be adjusted to control the reaction rate. While many reactions proceed at room temperature, heating can be employed to accelerate the reaction with less reactive amines. Microwave-assisted heating can significantly reduce reaction times.[3]

Workflow for SNAr with Amines:

Caption: Workflow for the SNAr reaction with amines.

Protocol 2: Scalable Synthesis of an N-Aryl-2,4-dimethyl-5-nitroaniline Derivative

-

Reaction Setup: To a stirred suspension of potassium carbonate (1.5 eq) in DMF, add the desired aniline (1.1 eq) and 1-fluoro-2,4-dimethyl-5-nitrobenzene (1.0 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, or until the starting material is consumed as indicated by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing and Drying: Wash the solid thoroughly with water to remove any inorganic salts and then dry it in a vacuum oven.

-

Purification: If necessary, recrystallize the product from a suitable solvent such as ethanol to obtain the pure N-aryl-2,4-dimethyl-5-nitroaniline derivative.

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | K₂CO₃ | DMF | 100 | 6 | >90 | General Procedure |

| Morpholine | Et₃N | DMSO | 80 | 4 | >95 | [4] |

| Piperidine | K₂CO₃ | NMP | 90 | 5 | >92 | General Procedure |

Synthesis of 2,4-Dimethyl-5-nitrophenyl Thioether Derivatives

Thiols are excellent nucleophiles for SNAr reactions, readily displacing the fluoride to form thioether derivatives. These reactions are typically performed in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate.

Causality of Experimental Choices:

-

Base: A strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often used to quantitatively generate the thiolate anion, which is a much more potent nucleophile than the neutral thiol.

-

Solvent: Anhydrous polar aprotic solvents like THF or DMF are preferred to prevent quenching of the strong base.

-

Inert Atmosphere: Reactions involving strong bases like NaH are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.

Protocol 3: Large-Scale Synthesis of a 2,4-Dimethyl-5-nitrophenyl Thioether

-

Thiolate Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Addition of Thiol: Add a solution of the desired thiol (1.1 eq) in anhydrous THF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

SNAr Reaction: Add a solution of 1-fluoro-2,4-dimethyl-5-nitrobenzene (1.0 eq) in anhydrous THF to the thiolate solution.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the reaction is complete as monitored by TLC.

-

Work-up: Cool the reaction mixture to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.

| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thiophenol | NaH | THF | 25-40 | 3 | >90 | General Procedure |

| Ethanethiol | KOtBu | DMF | 25 | 2 | >95 | General Procedure |

Synthesis of 2,4-Dimethyl-5-nitrophenyl Ether Derivatives

Alcohols and phenols can also serve as nucleophiles in SNAr reactions with 1-fluoro-2,4-dimethyl-5-nitrobenzene to form ether derivatives. Similar to thiols, the corresponding alkoxide or phenoxide is a much more effective nucleophile.

Causality of Experimental Choices:

-

Base: A strong base is required to deprotonate the alcohol or phenol. Sodium hydride or potassium tert-butoxide are commonly used for this purpose. For phenols, a weaker base like potassium carbonate may be sufficient due to the higher acidity of the phenolic proton.

-

Ullmann Condensation Conditions: In some cases, particularly with less reactive phenols, a copper catalyst may be employed in a variation known as the Ullmann condensation.[5]

Protocol 4: Synthesis of a 2,4-Dimethyl-5-nitrophenyl Ether

-

Alkoxide/Phenoxide Formation: To a solution of the alcohol or phenol (1.2 eq) in a suitable solvent like DMF, add a base such as potassium carbonate (2.0 eq) or sodium hydride (1.2 eq) portion-wise at room temperature.

-

SNAr Reaction: Add 1-fluoro-2,4-dimethyl-5-nitrobenzene (1.0 eq) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C and monitor its progress by TLC.

-

Work-up and Isolation: After completion, cool the reaction, pour it into water, and extract the product with an appropriate organic solvent. Wash the organic layer, dry it, and concentrate it to obtain the crude product.

-

Purification: Purify the product by column chromatography or recrystallization.

| Nucleophile (Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenol | K₂CO₃ | DMF | 120 | 8 | >85 | [5] |

| Methanol (as Sodium Methoxide) | NaOMe | MeOH | Reflux | 4 | >90 | General Procedure |

Safety Considerations

-

Nitrating agents are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Strong bases such as sodium hydride and potassium tert-butoxide are flammable and react violently with water. Handle them under an inert atmosphere and use anhydrous solvents.

-

1-Fluoro-2,4-dimethyl-5-nitrobenzene and its derivatives should be handled with care as they are potentially toxic and irritants. Avoid inhalation, ingestion, and skin contact.

Conclusion

The methodologies presented in these application notes provide a robust and scalable platform for the synthesis of a diverse range of derivatives from 1-fluoro-2,4-dimethyl-5-nitrobenzene. By understanding the underlying principles of electrophilic aromatic substitution and nucleophilic aromatic substitution, researchers can effectively and safely produce these valuable compounds for applications in drug discovery and materials science. The provided protocols offer a solid starting point for laboratory synthesis and can be adapted and optimized for larger-scale production.

References

- The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis- - Google Patents. (n.d.).

- CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene - Google Patents. (n.d.).

-

Nucleophilic aromatic substitution: Using microwave chemistry - Morressier. (2018, March 22). Retrieved January 26, 2026, from [Link]

- EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents. (n.d.).

-

1-Fluoro-2,5-dimethoxy-4-nitrobenzene - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

- WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents. (n.d.).

- US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents. (n.d.).

- US5466871A - Process for preparing nitroaniline derivatives - Google Patents. (n.d.).

- CN104292209A - Novel method for preparing 2-(4-fluorophenyl) thiophene (compound V). (n.d.).

-

p-NITRODIPHENYL ETHER - Organic Syntheses Procedure. (n.d.). Retrieved January 26, 2026, from [Link]

-

1-Fluoro-2,4-dimethyl-5-nitrobenzene | C8H8FNO2 | CID 308079 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

-

Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthesis of 2,4-Difluoro-3-methyl-5-nitroaniline - PrepChem.com. (n.d.). Retrieved January 26, 2026, from [Link]

-

Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

-

Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source - The Royal Society of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. (2024, July 26). Retrieved January 26, 2026, from [Link]

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI. (2020, October 20). Retrieved January 26, 2026, from [Link]

-

(PDF) Concerted Nucleophilic Aromatic Substitution Reactions - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC - PubMed Central. (2020, September 28). Retrieved January 26, 2026, from [Link]

-

Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021, April 27). Retrieved January 26, 2026, from [Link]

-

2-Fluoro-1,3-dimethyl-5-nitrobenzene | C8H8FNO2 | CID 11367232 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthesis of 2-chloro-4-fluoro-5-nitrophenol - PrepChem.com. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

- 1. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]

- 2. 1-Fluoro-4,5-dimethyl-2-nitrobenzene | 915944-24-0 | Benchchem [benchchem.com]

- 3. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Improving the yield of reactions with 1-Fluoro-2,4-dimethyl-5-nitrobenzene

Welcome to the technical support guide for 1-Fluoro-2,4-dimethyl-5-nitrobenzene (CAS 345-22-2).[1] This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the successful application of this versatile reagent in your synthesis projects.

Core Principles of Reactivity

1-Fluoro-2,4-dimethyl-5-nitrobenzene is an electron-deficient aromatic compound specifically designed for Nucleophilic Aromatic Substitution (SNAr) reactions. The reactivity is governed by several key features:

-

Electron-Withdrawing Group (EWG): The nitro group (-NO₂) at the C5 position is a powerful EWG that activates the aromatic ring towards nucleophilic attack.[2][3] This activation is most effective when the EWG is positioned ortho or para to the leaving group.[2][4]

-

Leaving Group: Fluorine is an excellent leaving group in SNAr reactions.[2] Although the Carbon-Fluorine bond is strong, the rate-determining step of the SNAr reaction is the initial attack of the nucleophile to form a stabilized intermediate, not the breaking of the C-F bond.[2][5] The high electronegativity of fluorine helps to polarize the C-F bond, making the carbon atom more susceptible to nucleophilic attack.[5]

-

Methyl Groups: The two methyl groups at C2 and C4 have a dual electronic and steric influence. While they are weakly electron-donating, their primary role is often steric, influencing the regioselectivity of reactions.[6]

The overall reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion known as a Meisenheimer complex.[4][7] The stability of this intermediate is crucial for the reaction to proceed efficiently.[8]

Troubleshooting Guide

This section addresses common problems encountered during reactions with 1-Fluoro-2,4-dimethyl-5-nitrobenzene, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Low yield is one of the most frequent issues. A systematic approach is required to identify the root cause.

Potential Cause A: Inadequate Reaction Conditions

The choice of solvent, base, and temperature is critical for SNAr reactions and can dramatically affect the outcome.[9]

Solution:

-

Solvent Selection: SNAr reactions are favored in polar aprotic solvents, which can solvate the cation of the base but leave the nucleophile relatively "bare" and more reactive.[10][11]

-

Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN) are excellent choices.[7][12]

-

Avoid Protic Solvents: Protic solvents like water, methanol, or ethanol can solvate and deactivate the nucleophile through hydrogen bonding, significantly reducing the reaction rate.

-

-

Base Selection: The base plays a crucial role, often by deprotonating the nucleophile to increase its nucleophilicity or by scavenging the HF generated during the reaction.[12]

-

For O- or S-Nucleophiles (Phenols, Thiols): Use inorganic bases like Potassium Carbonate (K₂CO₃) or Caesium Carbonate (Cs₂CO₃).

-

For N-Nucleophiles (Amines): While primary and secondary amines can act as their own base, an external organic base like Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) is often added to neutralize the generated acid.[7] For less reactive amines, a stronger inorganic base may be necessary.

-

-

Temperature Optimization: Most SNAr reactions require heating.[7]

-

Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.[7]

-

If the reaction is sluggish, gradually increase the temperature. Be aware that excessively high temperatures can lead to side product formation.

-

Potential Cause B: Poor Nucleophile Reactivity

The inherent reactivity of the chosen nucleophile is a key factor.

Solution:

-

Assess Nucleophilicity: Stronger nucleophiles react faster. If using a weakly nucleophilic alcohol or phenol, ensure it is fully deprotonated to the more reactive alkoxide or phenoxide by using a sufficiently strong base (e.g., NaH, K₂CO₃).

-

Increase Nucleophile Equivalents: Using a slight excess of the nucleophile (e.g., 1.1 - 1.5 equivalents) can help drive the reaction to completion.[7] However, a large excess may lead to side products.

Potential Cause C: Presence of Water

Trace amounts of water can hydrolyze the starting material or react with the base and nucleophile, reducing the yield.

Solution:

-

Use Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use.

-

Dry Solvents: Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.

-

Inert Atmosphere: For particularly sensitive reactions, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

Problem 2: Formation of Unwanted Side Products

The appearance of unexpected spots on a TLC plate indicates side reactions are occurring.

Potential Cause A: Di-substitution or Other Secondary Reactions

If the nucleophile is highly reactive or if the product itself can react further, secondary reactions can occur. While less common with this specific substrate due to steric hindrance from the methyl groups, it is a possibility.

Solution:

-

Control Stoichiometry: Use a controlled amount of the nucleophile (closer to 1.0-1.1 equivalents).

-

Lower Temperature: Running the reaction at a lower temperature can often increase selectivity and minimize side reactions.

-

Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration, which can suppress secondary reactions.

Potential Cause B: Decomposition of Solvent or Reagents

Some solvents, like DMF, can decompose at high temperatures or in the presence of strong bases, potentially generating dimethylamine which can act as a nucleophile.[13]

Solution:

-

Avoid Excessive Heat: Do not exceed the recommended temperature for the chosen solvent.

-

Alternative Solvents: If solvent decomposition is suspected, switch to a more stable solvent like DMSO or NMP.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reaction between 1-Fluoro-2,4-dimethyl-5-nitrobenzene and a nucleophile?

A1: The reaction proceeds via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:

-

Addition: The nucleophile attacks the carbon atom bonded to the fluorine, breaking the aromaticity of the ring and forming a negatively charged intermediate called a Meisenheimer complex.[7] This is typically the slow, rate-determining step.[2]

-

Elimination: The aromaticity is restored by the elimination of the fluoride leaving group, yielding the final substituted product.[7]

The negative charge in the Meisenheimer complex is stabilized by delocalization onto the electron-withdrawing nitro group, which is essential for the reaction to occur.[2][4]

Q2: Which is a better leaving group in SNAr reactions: Fluorine or Chlorine?